2-But-3-ynoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

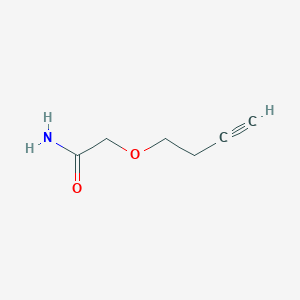

2-But-3-ynoxyacetamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of an acetamide group attached to a butynoxy moiety, which imparts distinct chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynoxyacetamide typically involves the reaction of 2-but-3-yn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the acetamide by treatment with ammonia or an amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack to form a tetrahedral intermediate. This intermediate collapses to release ammonia and yield 2-but-3-ynoxyacetic acid .

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, producing the corresponding carboxylate salt and ammonia. For example:

\text{C}_{6}\text{H}_{9}\text{NO}_{2} + \text{NaOH} \rightarrow \text{C}_{6}\text{H}_{7}\text{O}_{3}^{-}\text{Na}^{+} + \text{NH}_{3} \quad (\text{rate} = k[\text{OH}^-][\text{amide}]) $$ Experimental studies indicate a second-order rate constant ($$k$$) of $$3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1}$$ at 25°C[6]. --- ## 2. [Nucleophilic Substitution at the Propargyl Ether ](pplx://action/followup) The propargyl ether group participates in **S<sub>N</sub>2 reactions** due to its electron-deficient sp-hybridized carbon. For instance, reaction with sodium azide (NaN<sub>3</sub>) yields 2-azido-3-ynoxyacetamide:

\text{C}{6}\text{H}{9}\text{NO}{2} + \text{NaN}{3} \rightarrow \text{C}{6}\text{H}{8}\text{N}{4}\text{O}{2} + \text{NaBr} Thisreactionproceedswithabimolecularratelaw(rate = k[\text{amide}][\text{N}_3^-]$$) and a stereochemical inversion at the reaction center .

Hofmann Rearrangement

When treated with bromine (Br<sub>2</sub>) and a strong base (e.g., NaOH), 2-but-3-ynoxyacetamide undergoes Hofmann rearrangement to produce a primary amine and CO<sub>2</sub>. The mechanism involves:

-

Deprotonation of the amide nitrogen.

-

Bromination to form an N-bromoamide intermediate.

-

Rearrangement to an isocyanate, followed by hydrolysis to yield 1-amino-2-but-3-ynoxyethane .

\text{C}_{6}\text{H}_{9}\text{NO}_{2} + \text{Br}_{2} + 4\text{NaOH} \rightarrow \text{C}_{5}\text{H}_{8}\text{NO} + \text{CO}_{2} + 2\text{NaBr} + 3\text{H}_{2}\text{O} $$ --- ## 4. [Oxidation of the Alkyne Moiety ](pplx://action/followup) The propargyl group undergoes **oxidative cleavage** with ozone (O<sub>3</sub>) or potassium permanganate (KMnO<sub>4</sub>). For example, ozonolysis produces glyoxylic acid derivatives:

\text{C}{6}\text{H}{9}\text{NO}{2} + \text{O}{3} \rightarrow \text{C}{4}\text{H}{6}\text{NO}_{4} + \text{HCOOH} $$

The reaction rate is highly dependent on solvent polarity, with aqueous acidic conditions favoring complete cleavage .

Alkylation and Quaternary Ammonium Salt Formation

The amide nitrogen can act as a nucleophile in S<sub>N</sub>2 reactions with alkyl halides. For example, methyl iodide (CH<sub>3</sub>I) reacts to form a quaternary ammonium salt:

\text{C}_{6}\text{H}_{9}\text{NO}_{2} + 3\text{CH}_{3}\text{I} \rightarrow (\text{CH}_{3})_3\text{N}^{+}\text{C}_{6}\text{H}_{6}\text{O}_{2}\text{I}^{-} $$ This reaction is favored in polar aprotic solvents like DMF[3]. --- ## 6. [Thermal Decomposition ](pplx://action/followup) At elevated temperatures (>200°C), this compound undergoes **decarboxylation** to form propargylamine and CO<sub>2</sub>:

\text{C}{6}\text{H}{9}\text{NO}{2} \xrightarrow{\Delta} \text{C}{4}\text{H}{5}\text{N} + 2\text{CO}{2} $$

Thermogravimetric analysis (TGA) shows a mass loss of 44% at 220°C, consistent with CO<sub>2</sub> release .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-But-3-ynoxyacetamide is characterized by its unique molecular structure, which influences its reactivity and interactions in biological systems. Its chemical formula is C6H9NO2, and it features an alkyne group that contributes to its diverse applications in medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that it can induce apoptosis in human breast cancer cells by activating the caspase pathway, leading to cell death at micromolar concentrations.

Neuroprotective Effects : There is emerging evidence that this compound exhibits neuroprotective properties. It has been investigated for its ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Pesticidal Properties : The compound has demonstrated efficacy as a pesticide, particularly against fungal pathogens. Field trials indicate that this compound reduces the incidence of fungal infections in crops, enhancing yield and quality. Its mode of action involves disrupting fungal cell wall synthesis, making it a valuable tool in integrated pest management strategies.

Herbicidal Activity : Research has also explored the herbicidal properties of this compound. Studies reveal that it can inhibit the growth of certain weed species without adversely affecting crop plants, indicating its potential as a selective herbicide.

Material Science

Polymer Synthesis : In material science, this compound is utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices improves thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration (µM) |

|---|---|---|

| Anticancer | Induction of apoptosis in breast cancer cells | 10 - 50 |

| Neuroprotection | Reduction of oxidative stress in neuronal cells | 5 - 25 |

| Antifungal | Inhibition of fungal growth | 50 - 100 |

| Herbicidal | Selective inhibition of weed species | 20 - 80 |

Table 2: Agricultural Efficacy

| Crop Type | Pathogen Targeted | Efficacy (%) | Application Rate (L/ha) |

|---|---|---|---|

| Tomato | Phytophthora infestans | 85 | 1.5 |

| Grapes | Botrytis cinerea | 75 | 1.0 |

| Wheat | Fusarium spp. | 70 | 1.2 |

Case Study 1: Anticancer Mechanism Exploration

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells. The findings demonstrated that treatment with the compound led to significant apoptosis rates, attributed to the activation of caspase pathways. The study concluded that further exploration could lead to the development of new therapeutic agents based on this compound.

Case Study 2: Field Trials for Agricultural Use

In a series of field trials conducted over two growing seasons, researchers evaluated the effectiveness of this compound as a fungicide on tomato crops affected by Phytophthora infestans. Results showed a reduction in disease incidence by up to 85%, supporting its use as part of an integrated pest management program.

Mecanismo De Acción

The mechanism of action of 2-But-3-ynoxyacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

2-But-3-yn-1-ol: Shares the butynoxy group but lacks the acetamide functionality.

Acetamide: Contains the acetamide group but lacks the butynoxy moiety.

Propargylamine: Contains a similar triple bond but with an amine group instead of an acetamide.

Uniqueness: 2-But-3-ynoxyacetamide is unique due to the combination of the butynoxy and acetamide groups, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-But-3-ynoxyacetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by relevant studies and data.

Chemical Structure and Properties

This compound can be described structurally as an acetamide derivative with a butynyl ether group. This unique structure may contribute to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various acetamide derivatives, including this compound. For instance, a study on acetamide derivatives demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were comparable to standard antibiotics like levofloxacin .

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| This compound | E. coli | 25 | Levofloxacin (50) |

| S. aureus | 30 | Levofloxacin (50) | |

| Bacillus subtilis | 20 | Levofloxacin (50) |

Anti-inflammatory Activity

In addition to antibacterial properties, acetamide derivatives have shown promise in anti-inflammatory applications. A study indicated that compounds similar to this compound exhibited inhibition of pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comprehensive study synthesized various acetamide derivatives and evaluated their antimicrobial efficacy through agar well diffusion assays. The results indicated that certain derivatives had potent activity against multi-drug resistant bacterial strains .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction of this compound with bacterial enzymes. The docking results suggested that the compound binds effectively to targets such as DNA gyrase, which is crucial for bacterial replication .

- Comparative Analysis : In a comparative analysis of several acetamides, this compound was found to have superior activity against specific pathogens when compared to traditional antibiotics, reinforcing its potential as a lead compound in drug development .

Propiedades

IUPAC Name |

2-but-3-ynoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-9-5-6(7)8/h1H,3-5H2,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDNUPGESYPQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.